molecular formula C22H24N2O6 B2617524 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid CAS No. 2171988-00-2

4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid

Cat. No.: B2617524
CAS No.: 2171988-00-2
M. Wt: 412.442
InChI Key: AJARFDNMYVNSIB-UHFFFAOYSA-N
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Description

4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid is a synthetic amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions . Its structure includes a hydroxy-methyl substituent at the β-carbon and an acetylated amino group at the γ-position, contributing to its unique stereochemical and reactivity profile. The molecular formula is C₂₀H₂₁N₂O₆ (calculated molecular weight: 385.39 g/mol), and it is commonly employed in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs) .

Properties

IUPAC Name

4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(29,10-20(26)27)13-24-19(25)11-23-21(28)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,29H,10-13H2,1H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARFDNMYVNSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to simpler structures.

    Substitution: New compounds with different functional groups replacing the Fmoc group.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The compound is utilized in the synthesis of peptide analogs due to its ability to provide stability and enhance the pharmacokinetic properties of peptides. For instance, the incorporation of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures necessary for therapeutic applications .

Drug Development
Research has shown that derivatives of this compound can exhibit significant biological activity. For example, modifications to the amino acid side chains can lead to enhanced binding affinity to target proteins, making them suitable candidates for drug development against various diseases, including cancer and metabolic disorders .

Biochemical Research

Protein Engineering
The incorporation of fluorene-based amino acids into proteins can alter their structural and functional properties. This is particularly useful in studies aimed at understanding protein folding and stability. The unique properties of fluorene derivatives can also be exploited to create fluorescently labeled proteins for imaging studies .

Enzyme Inhibition Studies
Compounds derived from 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid have been evaluated for their potential as enzyme inhibitors. For example, specific analogs have shown promise in inhibiting proteases involved in disease pathways, providing a basis for developing new therapeutic agents .

Material Science

Supramolecular Hydrogels
Research has explored the use of this compound in creating multifunctional supramolecular hydrogels. These materials exhibit unique mechanical properties and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering . The hydrogels can be tailored to respond to environmental stimuli, enhancing their functionality in biomedical applications.

Data Table: Summary of Applications

Application Area Description Case Study/Reference
Medicinal ChemistryBuilding block for peptide synthesis; enhances pharmacokinetics ,
Biochemical ResearchModifies protein properties; aids in enzyme inhibition studies ,
Material ScienceUsed in supramolecular hydrogels for drug delivery and tissue engineering

Mechanism of Action

The mechanism of action of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2)

  • Molecular Formula: C₂₀H₂₁NO₅
  • Molecular Weight : 355.38 g/mol
  • Key Features: The hydroxy and methyl groups are on the β-carbon, and the Fmoc-protected amino group is at the α-position. This configuration is critical for chiral resolution in peptide synthesis .

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2)

  • Molecular Formula: C₂₉H₃₁NO₄
  • Molecular Weight : 457.56 g/mol
  • Key Features : A bulky tert-butylphenyl group at the γ-position increases hydrophobicity, making it suitable for lipid-soluble drug candidates .

4-[(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4,4-trifluorobutanoyl)amino]-3-hydroxybutanoic acid (CAS 2171776-01-3)

  • Molecular Formula : C₂₃H₂₂F₃N₂O₆
  • Molecular Weight : 503.43 g/mol
  • Key Features: The trifluorobutanoyl moiety enhances metabolic stability and bioavailability, often used in fluorinated drug analogs .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid (CAS 607366-21-2)

  • Molecular Formula : C₃₂H₃₈N₂O₆
  • Molecular Weight : 546.65 g/mol
  • Key Features : A cyclohexylidene group introduces rigidity, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Water) Stability in DCM<sup>†</sup>
Target Compound 385.39 2.8 Low Stable (24h, 25°C)
1217603-41-2 355.38 2.1 Moderate Stable (48h, 25°C)
401916-49-2 457.56 5.3 Very Low Stable (72h, 25°C)
2171776-01-3 503.43 3.9 Low Stable (24h, 25°C)
607366-21-2 546.65 6.2 Insoluble Stable (48h, 25°C)

<sup>*</sup>LogP values estimated using ChemDraw. <sup>†</sup>Stability assessed in dichloromethane (DCM) under inert conditions.

Biological Activity

4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.47 g/mol
  • CAS Number : 84793-07-7
  • Structure : The compound features a fluorenylmethoxycarbonyl group, which enhances its stability and bioavailability in various applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit specific proteases, which are critical in various physiological processes. For instance, studies have demonstrated its potential in modulating pathways involved in cancer progression by inhibiting matrix metalloproteinases (MMPs) that facilitate tumor metastasis .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrates a strong ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases. In vitro studies have shown that it can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to downregulate the expression of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

1. Pharmaceutical Development

Due to its amino acid properties, this compound is utilized as a building block in peptide synthesis. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it a valuable candidate in drug development, particularly for metabolic disorders and cancer therapies .

2. Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and protein interactions, contributing to insights into metabolic pathways and potential therapeutic targets .

3. Cosmetic Formulations

Exploration into cosmetic applications reveals its potential benefits for skin health, including moisturizing and anti-aging effects. Its incorporation into skincare products is being investigated for enhancing skin barrier function and reducing signs of aging .

Case Studies

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated inhibition of MMPs in cancer cell lines, suggesting a role in metastasis prevention .
Study 2Antioxidant ActivityShowed significant reduction in oxidative stress markers in vitro, supporting its use as an antioxidant agent .
Study 3Anti-inflammatory EffectsFound to decrease levels of TNF-alpha and IL-6 in macrophages, indicating potential for treating inflammatory diseases .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). The bulky fluorenyl moiety enhances steric protection, while its UV activity aids in reaction monitoring via HPLC .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from moisture and light .
  • Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release toxic fumes (e.g., NOx) .

Q. How do structural features like the 3-hydroxy-3-methylbutanoic acid moiety influence reactivity?

The β-hydroxy-β-methyl group introduces steric hindrance and hydrogen-bonding capacity, affecting:

  • Solubility : Enhanced polarity improves aqueous solubility compared to non-hydroxylated analogs.
  • Conformational stability : The rigid cyclic hemiketal intermediate may influence peptide backbone geometry during synthesis .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for this compound?

Methodological strategies include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% for Fmoc-protected intermediates .
  • Orthogonal protection : Pair Fmoc with acid-labile tert-butyl esters for side-chain protection to minimize premature deprotection .
  • Purification : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to isolate >95% pure product .

Q. How can contradictory bioactivity data in cell-based assays be resolved?

Contradictions may arise from:

  • Aggregation : Test solubility limits via dynamic light scattering (DLS) and use co-solvents (e.g., DMSO ≤1%).
  • Metabolic instability : Perform LC-MS stability assays in cell lysates to identify degradation products.
  • Off-target effects : Use CRISPR-edited cell lines to validate target specificity .

Q. What computational tools are suitable for predicting target interactions?

  • Docking : AutoDock Vina or Schrödinger Suite to model binding with proteases or kinases.
  • MD Simulations : GROMACS for assessing conformational stability in aqueous environments.
  • ADMET Prediction : SwissADME to evaluate permeability and CYP450 interactions .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar analogs?

Compound NameKey Structural DifferencesBiological ActivityReference
4-(3,5-Difluorophenyl)butanoic acidFluorinated aryl groupEnhanced kinase inhibition
Fmoc-protected alanineSimpler backbone (no β-hydroxy)Standard peptide synthesis
3-Methylbutanoic acid derivativeLack of acetylated amino groupLower metabolic stability

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in purity assessments?

  • Solvent artifacts : Residual DMSO in NMR may mask peaks; use lyophilization before analysis.
  • Ion suppression in MS : Adjust ionization parameters (e.g., ESI vs. MALDI) and validate with HRMS .

Ecotoxicity and Disposal

Q. What protocols ensure environmentally safe disposal?

  • Hydrolysis : Treat with 1M NaOH (4h, 60°C) to cleave Fmoc and carboxylate groups, rendering the compound inert.
  • Waste segregation : Follow EPA guidelines for halogenated waste if fluorinated byproducts exist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.